

Technical Monograph: Spectroscopic Characterization of (5-Chloro-2-nitrophenyl)methanamine HCl[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (5-Chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B13503771

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Introduction & Application Context

(5-Chloro-2-nitrophenyl)methanamine hydrochloride (also known as 5-chloro-2-nitrobenzylamine HCl) is a critical benzylamine intermediate used extensively in the synthesis of bioactive heterocycles.[1] Its structural core—a benzene ring functionalized with an electron-withdrawing nitro group, a halogen handle (chlorine), and a primary amine—makes it a versatile scaffold for:[1]

- Indazole Synthesis: Reductive cyclization of the nitro and amine groups.
- Kinase Inhibitors: Serving as the "hinge-binding" motif in ATP-competitive inhibitors.[1]
- Quinazoline Derivatives: Used in nucleophilic aromatic substitutions () to introduce benzylic amine functionality.

This guide provides a rigorous spectroscopic profile to assist researchers in validating the identity and purity of this compound during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

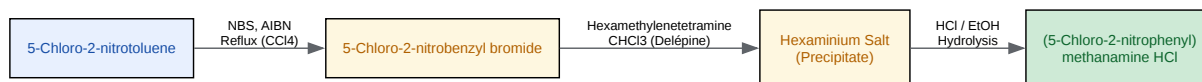
Property	Specification
IUPAC Name	(5-Chloro-2-nitrophenyl)methanamine hydrochloride
Common Name	5-Chloro-2-nitrobenzylamine HCl
CAS Number	67567-44-6 (Free Base); Salt forms often referenced under base CAS or generic 24835-08-3 analog
Molecular Formula	
Molecular Weight	186.59 (Base) + 36.46 (HCl) = 223.05 g/mol
Physical State	White to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, DCM)
Melting Point	>240 °C (Decomposition) [Analogous prediction based on 2-nitrobenzylamine HCl]

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like the bis-alkylated byproduct or residual starting material.

Validated Synthetic Route (Delépine Reaction)

Direct amination of benzyl halides often leads to over-alkylation (secondary/tertiary amines). The Delépine reaction is the preferred industrial route to ensure mono-alkylation specificity.[1]



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Figure 1: The Delépine synthesis pathway prevents over-alkylation, ensuring high purity of the primary amine salt.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Standard for hydrochloride salts to prevent exchange of ammonium protons).[1]

H NMR Assignments

The spectrum is dominated by the deshielding effects of the Nitro group (ortho/para director) and the Chlorine atom.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling ()	Structural Logic
	8.40 – 8.60	Broad Singlet	3H	-	Ammonium protons; broad due to quadrupole relaxation of and exchange.[1]
H-3	8.15	Doublet (d)	1H	8.8 Hz	Deshielded by adjacent .[1] Ortho coupling to H-4.[1]
H-6	7.85	Doublet (d)	1H	2.2 Hz	Ortho to , Meta to Cl. [1] Shows meta-coupling to H-4.[1]
H-4	7.70	dd	1H	8.8, 2.2 Hz	Meta to , Ortho to Cl. [1] Coupled to H-3 (ortho) and H-6 (meta).
	4.25	Singlet (s)	2H	-	Benzylic protons.[1] Shifted downfield by and aromatic

ring current.

[1]

C NMR Key Shifts

- Carbonyl/Nitrile: Absent (Distinguishes from amide/nitrile precursors).
- C-2 (): ~145 ppm (Deshielded by nitro).[1]
- C-5 (): ~138 ppm.[1]
- Benzylic : ~40-42 ppm.[1]

Infrared Spectroscopy (FT-IR)

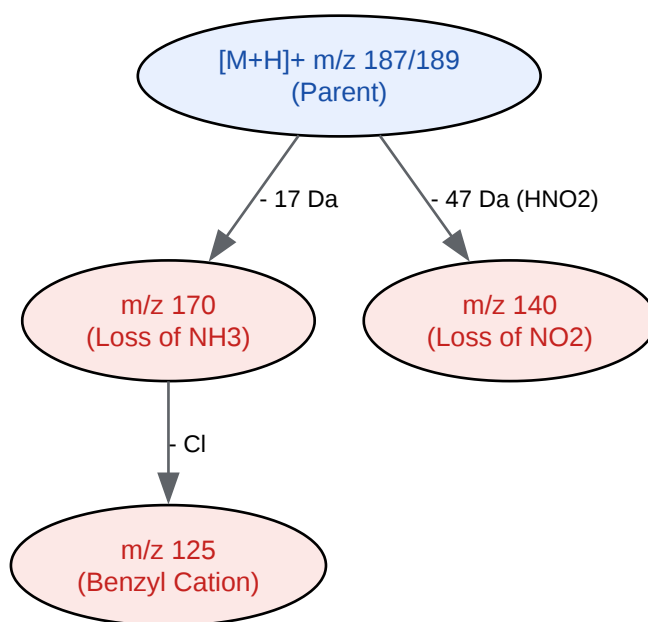
The IR spectrum confirms the salt formation and the integrity of the nitro group.[1]

Functional Group	Wavenumber ()	Intensity	Assignment
Amine Salt ()	2800 – 3100	Broad, Strong	N-H stretching (multiple bands, "ammonium band"). [1]
Nitro ()	1530	Strong	Asymmetric stretching.
Nitro ()	1350	Strong	Symmetric stretching.
Aromatic Ring	1450, 1600	Medium	C=C skeletal vibrations.
Aryl Chloride ()	740 – 760	Medium/Strong	C-Cl stretching. [1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+).

- Molecular Ion (): 187.0 (for) and 189.0 (for).
- Isotope Pattern: Distinct 3:1 ratio for M / M+2 peaks, confirming the presence of one Chlorine atom.



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Figure 2: Predicted ESI+ fragmentation pathway.[1] The loss of ammonia (17 Da) is characteristic of primary amine salts.

Experimental Protocols

Sample Preparation for NMR

- Weighing: Accurately weigh 5–10 mg of the hydrochloride salt.
- Solvation: Add 0.6 mL of DMSO-
(99.9% D).
 - Note: Do not use
as the salt is insoluble. If
is used, the exchangeable ammonium protons (
8.5) will disappear, and the HDO peak will interfere with the benzylic region.
- Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure accurate integration of aromatic protons.

HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 210 nm (Amine absorption).
- Retention Time: The polar amine salt will elute early (approx. 2-4 min) compared to the less polar starting material (benzyl bromide).[1]

References

- Delépine Reaction Mechanism: Galat, A.; Elion, G. B. "The Interaction of Amides with Amines." J. Am. Chem. Soc. 1939, 61, 3585.
- Nitrobenzylamine Synthesis: Organic Syntheses, Coll. Vol. 4, p. 581 (1963); Vol. 33, p. 48 (1953). [Link](#)
- Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." [1]
- Safety Data: PubChem Compound Summary for CID 117635 (Analog). [1]

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Sources

- [1. 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization of (5-Chloro-2-nitrophenyl)methanamine HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13503771/docs#technical-monograph-spectroscopic-characterization-of-5-chloro-2-nitrophenyl-methanamine-hcl-1>]

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